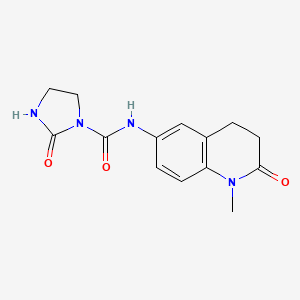

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a 1-methyl-2-oxo-tetrahydroquinoline (THQ) core linked via a carboxamide group to a 2-oxoimidazolidine moiety.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-17-11-4-3-10(8-9(11)2-5-12(17)19)16-14(21)18-7-6-15-13(18)20/h3-4,8H,2,5-7H2,1H3,(H,15,20)(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYCEKIBEKPNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or automated synthesis platforms. These methods can help improve yield, reduce waste, and enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroquinoline derivatives.

Substitution: Formation of various substituted quinoline and imidazolidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide. For example:

- Mechanism of Action : Compounds with similar structures have demonstrated the ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. They often target tyrosine kinases and other critical enzymes involved in tumor growth .

- Case Study : One study reported that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

- Antibacterial Activity : Research indicates that derivatives of tetrahydroquinoline compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated low minimum inhibitory concentrations (MICs) against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Pharmacokinetics and ADME Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent:

| Property | Description |

|---|---|

| Solubility | Moderate solubility in aqueous solutions |

| Bioavailability | High bioavailability observed in preliminary studies |

| Metabolism | Primarily metabolized by liver enzymes |

These properties indicate that the compound may be suitable for oral administration and could achieve therapeutic concentrations effectively.

Research Findings

A variety of studies have been conducted to evaluate the efficacy of this compound:

- Synthesis and Characterization : Detailed synthetic routes have been established for creating derivatives of this compound, allowing for structure-activity relationship (SAR) studies to optimize its biological activity .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in vivo. Results indicated promising anticancer effects with manageable toxicity profiles .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Complexity: The target compound (285.3 g/mol) is smaller and less complex than the tetrahydroisoquinoline derivative (363.5 g/mol) in , which may influence pharmacokinetic properties like absorption and distribution.

Functional Groups: The thiazole-oxazole combination in introduces aromaticity, likely enhancing metabolic stability but reducing solubility compared to the target’s imidazolidine .

Solubility : The target’s imidazolidine carboxamide may confer better aqueous solubility than the thiazole-oxazole analog, though inferior to the propionamide in due to the latter’s alkyl chain.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety and an imidazolidine ring. Its molecular formula is , with a molecular weight of approximately 270.28 g/mol. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄O₃ |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1C(=O)CCc2cc(NC(=O)C(=O)N1)ccc2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Formation of Tetrahydroquinoline : This is achieved through cyclization reactions involving an appropriate aniline derivative.

- Imidazolidine Formation : The incorporation of the imidazolidine moiety is done via condensation reactions with suitable carbonyl compounds.

- Final Carboxamide Formation : The final product is obtained by reacting the intermediate with isocyanates or amides.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Anticancer Activity : Research indicates that it may exhibit anticancer properties by modulating pathways associated with tumor growth and metastasis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Properties : Another research highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.